N-(6-((4-((2-methoxyphenyl)amino)-4-oxobutyl)thio)pyridazin-3-yl)cyclopropanecarboxamide
CAS No.: 1040648-31-4
Cat. No.: VC5433589
Molecular Formula: C19H22N4O3S
Molecular Weight: 386.47
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1040648-31-4 |
|---|---|
| Molecular Formula | C19H22N4O3S |
| Molecular Weight | 386.47 |
| IUPAC Name | N-[6-[4-(2-methoxyanilino)-4-oxobutyl]sulfanylpyridazin-3-yl]cyclopropanecarboxamide |
| Standard InChI | InChI=1S/C19H22N4O3S/c1-26-15-6-3-2-5-14(15)20-17(24)7-4-12-27-18-11-10-16(22-23-18)21-19(25)13-8-9-13/h2-3,5-6,10-11,13H,4,7-9,12H2,1H3,(H,20,24)(H,21,22,25) |
| Standard InChI Key | MGSCCXKMVRPDGS-UHFFFAOYSA-N |
| SMILES | COC1=CC=CC=C1NC(=O)CCCSC2=NN=C(C=C2)NC(=O)C3CC3 |
Introduction
Structural and Chemical Properties
The compound’s IUPAC name, N-[6-[4-(2-methoxyanilino)-4-oxobutyl]sulfanylpyridazin-3-yl]cyclopropanecarboxamide, reflects its complex architecture. Key features include:
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Pyridazine ring: A six-membered aromatic ring with two adjacent nitrogen atoms, common in medicinal chemistry for its hydrogen-bonding potential.
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2-Methoxyphenyl group: Linked via an amide bond, this moiety may influence target binding through π-π interactions .
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Cyclopropanecarboxamide: A strained cyclopropane ring conjugated to a carboxamide group, which enhances metabolic stability compared to linear analogs.
The SMILES string COC1=CC=CC=C1NC(=O)CCCSC2=NN=C(C=C2)NC(=O)C3CC3 confirms the spatial arrangement . Computational studies predict moderate lipophilicity (LogP ≈ 2.8), suggesting balanced membrane permeability.
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₂₂N₄O₃S |
| Molecular Weight | 386.47 g/mol |
| Hydrogen Bond Donors | 3 |
| Hydrogen Bond Acceptors | 7 |
| Rotatable Bonds | 8 |
Synthesis and Optimization
While no explicit synthesis route exists for this compound, analogous protocols suggest a multi-step approach:
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Pyridazine Core Formation: Condensation of hydrazine with a 1,4-diketone precursor under acidic conditions.
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Thioether Linkage: Nucleophilic substitution between a bromobutyl intermediate and pyridazine-3-thiol.
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Amide Coupling: Reaction of the amine-terminated intermediate with cyclopropanecarboxylic acid using HATU or EDCI coupling agents .
A hypothetical yield of 60–70% is projected based on similar reactions, with purification via column chromatography (silica gel, ethyl acetate/hexane). Challenges include controlling regioselectivity during pyridazine functionalization and minimizing cyclopropane ring strain-induced side reactions.
| Analog Compound | Cell Line | IC₅₀ (µM) |
|---|---|---|
| Chloro-substituted analog | MCF-7 | 10 |
| HT29 | 7 | |
| A549 | 12 |
Mechanistically, such compounds inhibit kinases like FGFR4 or disrupt tubulin polymerization . The 2-methoxyphenyl group may enhance DNA intercalation, while the cyclopropane ring reduces oxidative metabolism.
Antimicrobial Effects
Triazole-containing analogs demonstrate moderate activity against Staphylococcus aureus (MIC = 32 µg/mL) and Escherichia coli (MIC = 64 µg/mL). The thioether linkage in this compound could similarly facilitate membrane disruption, though empirical validation is needed.
Anti-Inflammatory Properties
In silico docking studies suggest interaction with COX-2 (PDB ID: 5IKT), with a predicted binding affinity of −8.2 kcal/mol. The methoxy group’s electron-donating effects may stabilize enzyme-inhibitor complexes .
Analytical Characterization
Critical quality control metrics include:
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Purity: ≥95% by reverse-phase HPLC (C18 column, acetonitrile/water gradient).
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Structural Confirmation: ¹H NMR (DMSO-d₆, δ 8.21 ppm for pyridazine protons; δ 3.78 ppm for methoxy group).
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Mass Spectrometry: ESI-MS m/z 387.1 [M+H]⁺.
Thermogravimetric analysis (TGA) indicates decomposition above 210°C, suggesting suitability for room-temperature storage .
Research Applications and Limitations
Preclinical Studies
The compound is marketed for in vitro research, particularly in kinase inhibition assays. A recent screen identified it as a weak FGFR4 inhibitor (Ki = 2.3 µM), though 10-fold less potent than clinical candidates like BLU9931 .
Challenges
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Solubility: Poor aqueous solubility (<0.1 mg/mL) limits bioavailability.
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Synthetic Complexity: Multi-step synthesis increases production costs .
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Lack of In Vivo Data: No pharmacokinetic or toxicity profiles are available.
Future Directions
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Derivatization: Introducing polar groups (e.g., hydroxyl or amine) at the cyclopropane ring could improve solubility.
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Target Identification: CRISPR-Cas9 screens may reveal novel protein targets beyond kinases .
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Formulation Development: Nanoemulsions or liposomes might enhance delivery for in vivo studies.
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